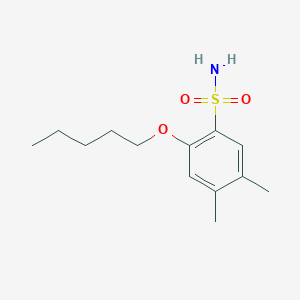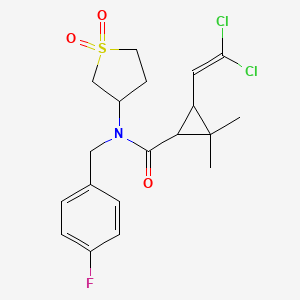![molecular formula C23H19N5O3 B12197302 1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one](/img/structure/B12197302.png)
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one is a complex organic compound that features a benzoxazine ring fused with a phenyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the condensation of an appropriate phenol with an amine and formaldehyde under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Tetrazole Moiety: The tetrazole ring can be synthesized through the cyclization of a nitrile with sodium azide.
Final Coupling: The final step involves coupling the benzoxazine derivative with the tetrazole-substituted phenoxyethanone under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoxazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzoxazine and tetrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, while the tetrazole moiety can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]ethan-1-one: Unique due to the combination of benzoxazine and tetrazole moieties.
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-triazol-1-yl)phenoxy]ethan-1-one: Similar structure but with a triazole ring instead of a tetrazole.
1-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]propan-1-one: Similar structure but with a propanone group instead of ethanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N5O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(tetrazol-1-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H19N5O3/c29-23(15-30-19-12-10-18(11-13-19)27-16-24-25-26-27)28-20-8-4-5-9-22(20)31-14-21(28)17-6-2-1-3-7-17/h1-13,16,21H,14-15H2 |
InChI Key |
BRYBVJWHEADVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12197229.png)
![1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea](/img/structure/B12197230.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197239.png)
![N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12197240.png)

![4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide](/img/structure/B12197265.png)
![(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12197270.png)
![1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione](/img/structure/B12197276.png)
![N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12197278.png)
![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12197283.png)
![(4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12197289.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12197293.png)
